molecular formula C9H4Cl3F3N2 B12539380 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole CAS No. 673487-33-7

2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B12539380
CAS-Nummer: 673487-33-7
Molekulargewicht: 303.5 g/mol
InChI-Schlüssel: ZEWUAJSYSCUSJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is a compound that features both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate trichloromethyl and trifluoromethyl precursors. One common method involves the reaction of o-phenylenediamine with trichloromethyl ketones and trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper(I) oxide (Cu2O) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trichloromethyl and trifluoromethyl groups .

Wissenschaftliche Forschungsanwendungen

2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trichloromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific therapeutic or industrial outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trichloromethyl and trifluoromethyl groups.

Eigenschaften

CAS-Nummer

673487-33-7

Molekularformel

C9H4Cl3F3N2

Molekulargewicht

303.5 g/mol

IUPAC-Name

2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17)

InChI-Schlüssel

ZEWUAJSYSCUSJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.